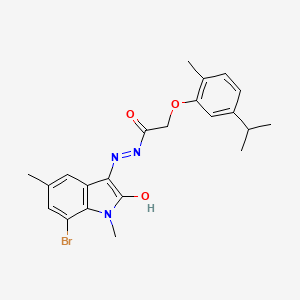![molecular formula C23H36N2 B6078084 1-(2,5-dimethylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B6078084.png)
1-(2,5-dimethylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as TFMPP, and it belongs to a class of compounds called piperazines. TFMPP has been shown to have various effects on the body, including changes in mood, behavior, and physiology.
作用機序
TFMPP acts on the serotonin system in the brain by binding to specific receptors called 5-HT1B and 5-HT2A. These receptors are involved in regulating the release of serotonin, a neurotransmitter that plays a key role in mood, behavior, and physiology. By binding to these receptors, TFMPP can increase or decrease the release of serotonin, depending on the specific receptor subtype.
Biochemical and Physiological Effects:
TFMPP has been shown to have various effects on the body, including changes in mood, behavior, and physiology. These effects are mediated by the serotonin system in the brain, as well as other neurotransmitter systems. TFMPP has been shown to increase activity in the prefrontal cortex, a brain region involved in decision-making, attention, and working memory. It has also been shown to increase activity in the amygdala, a brain region involved in emotional processing.
実験室実験の利点と制限
TFMPP has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has well-characterized effects on the serotonin system in the brain. However, there are also some limitations to using TFMPP in lab experiments. For example, its effects on behavior and physiology can be complex and difficult to interpret, and its effects on other neurotransmitter systems are not well understood.
将来の方向性
There are several future directions for research on TFMPP. One area of interest is the role of TFMPP in anxiety and depression. TFMPP has been shown to have anxiogenic effects in some studies, but it is unclear how these effects are mediated and whether they could be used to develop new treatments for anxiety disorders. Another area of interest is the potential use of TFMPP as a tool for studying the serotonin system in the brain. By understanding how TFMPP interacts with specific serotonin receptors, researchers may be able to develop new drugs that target these receptors with greater specificity and efficacy.
合成法
The synthesis method for TFMPP involves several steps. The starting material is 2,5-dimethylphenylamine, which is reacted with 2,6,6-trimethyl-1-cyclohexen-1-ylacetyl chloride to form an intermediate. This intermediate is then reacted with piperazine to form TFMPP. The synthesis of TFMPP is a complex process that requires careful control of reaction conditions and purification steps to obtain a high-quality product.
科学的研究の応用
TFMPP has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have effects on the serotonin system in the brain, which is involved in regulating mood, behavior, and other physiological processes. TFMPP has been used in studies to investigate the role of serotonin in various behaviors, including anxiety, aggression, and social behavior.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2/c1-18-8-9-20(3)22(17-18)25-15-13-24(14-16-25)12-10-21-19(2)7-6-11-23(21,4)5/h8-9,17H,6-7,10-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRFYOIRVHZCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCN2CCN(CC2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclohexyl-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B6078004.png)
![N,N,N'-triethyl-N'-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,2-ethanediamine](/img/structure/B6078006.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide](/img/structure/B6078011.png)
![2-(4-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B6078015.png)
![1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6078024.png)
![N-cyclohexyl-N'-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B6078034.png)

![N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine dihydrobromide](/img/structure/B6078045.png)
![4-chloro-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B6078046.png)

![ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B6078070.png)
![ethyl 4-[(2-fluorophenyl)amino]-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B6078092.png)
![N-[3-(methylthio)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B6078098.png)
![3-[1-(3-isoquinolinylcarbonyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B6078100.png)